molecular formula C10H14N2O3S B2816490 2-(Acetyl-isopropyl-amino)-4-methyl-thiazole-5-carboxylic acid CAS No. 1225151-56-3

2-(Acetyl-isopropyl-amino)-4-methyl-thiazole-5-carboxylic acid

Cat. No.: B2816490
CAS No.: 1225151-56-3
M. Wt: 242.29
InChI Key: YIGGFCVEPOCMJS-UHFFFAOYSA-N
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Description

2-(Acetyl-isopropyl-amino)-4-methyl-thiazole-5-carboxylic acid is a heterocyclic compound containing a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazole derivatives typically involves the condensation of various substrates. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For 2-(Acetyl-isopropyl-amino)-4-methyl-thiazole-5-carboxylic acid, a typical synthetic route might involve the reaction of an α-methylene carbonyl compound with sulfur and an α-cyano ester under specific conditions.

Industrial Production Methods

Industrial production of thiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and temperature control are crucial factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Acetyl-isopropyl-amino)-4-methyl-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or alkanes.

Scientific Research Applications

2-(Acetyl-isopropyl-amino)-4-methyl-thiazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Acetyl-isopropyl-amino)-4-methyl-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. Thiazole derivatives are known to interact with enzymes and receptors, modulating their activity. For example, they may inhibit enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Acetyl-isopropyl-amino)-4-methyl-thiazole-5-carboxylic acid is unique due to its specific substitution pattern on the thiazole ring, which can influence its biological activity and chemical reactivity. The presence of the acetyl and carboxylic acid groups can enhance its solubility and interaction with biological targets.

Properties

IUPAC Name

2-[acetyl(propan-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-5(2)12(7(4)13)10-11-6(3)8(16-10)9(14)15/h5H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGGFCVEPOCMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N(C(C)C)C(=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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